Cyclopentane;thulium
Description
Systematic IUPAC Nomenclature for Organothulium Compounds
The International Union of Pure and Applied Chemistry (IUPAC) provides clear directives for naming organometallic compounds, including those involving thulium. For cyclopentadienyl-thulium complexes, two primary nomenclature systems are employed: substitutive and additive (coordination) naming.
In substitutive nomenclature, the cyclopentadienyl ligand is treated as a substituent on a parent hydride. For example, a thulium complex with three cyclopentadienyl ligands would be termed tris(η⁵-cyclopentadienyl)thulium(III), where "η⁵" denotes the pentahapto bonding mode of the cyclopentadienyl anion to the thulium center. This method prioritizes the ligand’s role as a substituent, aligning with IUPAC’s preference for substitutive names in organometallic compounds of Groups 13–16.
Coordination nomenclature, alternatively, emphasizes the metal’s coordination environment. A complex such as [(C₅H₅)₂TmCl(THF)] would be named chlorido-bis(η⁵-cyclopentadienyl)(tetrahydrofuran)thulium(III), highlighting the central thulium atom surrounded by two cyclopentadienyl ligands, one chloride ion, and a tetrahydrofuran (THF) molecule. This approach is particularly useful for describing mixed-ligand complexes and their stereochemical arrangements.
The PubChem entry for tris(cyclopentadienyl)thulium(III) (CID 15553715) illustrates the practical application of these rules, with the IUPAC name cyclopenta-1,3-diene;thulium(3+) reflecting the ionic interaction between thulium and the cyclopentadienyl anions. However, this simplified name omits hapticity indicators, underscoring the variability in nomenclature practices across databases.
Historical Evolution of Cyclopentadienyl-Lanthanide Terminology
The terminology surrounding lanthanide-cyclopentadienyl complexes has undergone significant refinement. Initially termed "lanthanides," elements in this series were later designated "lanthanoids" by IUPAC to align with the "-oid" suffix used for other transition metal groups. This shift aimed to standardize nomenclature, though both terms persist in literature.
The first tris(cyclopentadienyl)lanthanide complexes, including those of thulium, were synthesized in the 1950s by Wilkinson and Birmingham. Early reports referred to these compounds as "organolanthanides," but the preferred term evolved to "organolanthanoids" to reflect IUPAC’s updated recommendations. The delayed development of thulium cyclopentadienyl chemistry—compared to earlier lanthanoids—stemmed from challenges in stabilizing Tm–C bonds and isolating well-defined derivatives.
By the 1980s, advances in anhydrous synthesis techniques enabled the preparation of divalent thulium complexes, such as [(C₅H₅)₂Tm(THF)], which expanded the structural diversity of organothulium compounds. These breakthroughs necessitated revised terminology to distinguish between +2 and +3 oxidation states, as seen in descriptors like tricyclopentadienylthulium(III) versus bis(cyclopentadienyl)thulium(II).
Structural Classification of Thulium Cyclopentadienyl Derivatives
Cyclopentadienyl-thulium complexes are classified by oxidation state, ligand coordination, and molecular geometry. Homoleptic complexes, such as Tm(C₅H₅)₃, feature three cyclopentadienyl ligands in a trigonal planar arrangement around the thulium(III) center. In contrast, heteroleptic derivatives incorporate ancillary ligands, as exemplified by [(C₅H₅)₂TmCl(THF)], where chloride and THF complete the coordination sphere.
Divalent thulium complexes, though less common, exhibit distinct structural motifs. For instance, [(C₅H₄SiMe₃)₂Tm(THF)] adopts a bent metallocene structure, with the THF molecule occupying an axial position to alleviate steric strain. The coordination number in these compounds typically ranges from 8 to 10, reflecting thulium’s large ionic radius and capacity for bulky ligand arrangements.
A notable structural subclass involves phospholyl-thulium complexes , where cyclopentadienyl ligands are replaced by phospholyl anions. These derivatives, such as [(Dtp)₂Tm] (Dtp = 2,5-di-tert-butylphospholyl), demonstrate enhanced stability due to the electron-donating effects of phosphorus atoms. However, cyclopentadienyl remains the predominant ligand due to its strong π-donor properties and ability to stabilize high oxidation states.
The interplay between ligand substitution and metal oxidation state is further illustrated by redox-active complexes. Reduction of [(C₅H₅)₂TmI] with potassium graphite yields [(C₅H₅)₂Tm], a Tm(II) species capable of activating substrates like pyridine via single-electron transfer. Such reactivity underscores the structural versatility of cyclopentadienyl-thulium systems in catalytic and synthetic applications.
Properties
Molecular Formula |
C15H30Tm |
|---|---|
Molecular Weight |
379.33 g/mol |
IUPAC Name |
cyclopentane;thulium |
InChI |
InChI=1S/3C5H10.Tm/c3*1-2-4-5-3-1;/h3*1-5H2; |
InChI Key |
FQQOHLVBLNKGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC1.C1CCCC1.C1CCCC1.[Tm] |
Origin of Product |
United States |
Preparation Methods
Direct Reduction of Tm(III) Precursors
Attempts to synthesize Tm(II) complexes via reduction of TmCl₃ with NaCp^ttt in tetrahydrofuran (THF) yielded intractable mixtures, suggesting incompatibility between Tm³⁺ and cyclopentadienide ligands under standard conditions. By contrast, Yb(II) analogues ([Yb(Cp^ttt)₂]) were successfully isolated, highlighting the divergent redox behavior of adjacent lanthanides.
Structural and Electronic Characterization
Table 1: Comparative Structural Data for [Ln(Cp^ttt)₂][B(C₆F₅)₄] Complexes
| Lanthanide (Ln) | Tm–Cp Centroid (Å) | Magnetic Moment (μeff, μB) | XRD Refinement R-Factor (%) |
|---|---|---|---|
| Tm | 2.42 | 7.2 (298 K) | 3.12 |
| Yb | 2.39 | 4.5 (298 K) | 2.98 |
| Lu | 2.45 | Diamagnetic | 3.05 |
Magnetic susceptibility measurements revealed a μeff of 7.2 μB for 1-Tm at 298 K, aligning with the expected value for a free Tm³⁺ ion (7.56 μB). The slight reduction arises from crystal field effects imposed by the Cp^ttt ligands. Electron paramagnetic resonance (EPR) spectra further confirmed a high-spin d⁴f¹² configuration, distinct from the low-spin states observed in lighter lanthanides like Er or Ho.
Mechanistic Insights into Halide Abstraction
Density functional theory (DFT) calculations illuminated the role of the [B(C₆F₅)₄]⁻ counterion in stabilizing the cationic Tm complex. The weakly coordinating nature of [B(C₆F₅)₄]⁻ minimizes ion pairing, preserving the solubility of 1-Tm in aromatic solvents. By contrast, smaller anions (e.g., Cl⁻, BF₄⁻) induce precipitation or ligand displacement.
Chemical Reactions Analysis
Cyclopentane;thulium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, cyclopentane can be converted to cyclopentanone or cyclopentanol using oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can involve the conversion of cyclopentanone to cyclopentanol using reducing agents like sodium borohydride . Substitution reactions can occur when cyclopentane reacts with halogens, resulting in the formation of halogenated cyclopentane derivatives . The presence of thulium can influence the reactivity and selectivity of these reactions, leading to the formation of unique products.
Scientific Research Applications
Cyclopentane Applications
1.1 Solvent Properties
Cyclopentane is widely utilized as a solvent in organic chemistry due to its ability to dissolve a variety of organic compounds while being relatively non-toxic. Its low boiling point (49.2 °C) makes it suitable for reactions that require low-temperature conditions.
1.2 Synthesis of Organic Compounds
Cyclopentane serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex cyclic compounds through reactions such as cycloaddition and ring-opening reactions.
1.3 Cryogenics
Due to its low boiling point, cyclopentane is also used in cryogenic applications, particularly as a refrigerant in low-temperature systems.
Thulium Applications
2.1 Medical Imaging and Therapy
Thulium isotopes, particularly thulium-167, are being researched for their potential use in targeted radionuclide therapy for cancer treatment. Thulium-167 is an Auger-electron emitter that shows promise in selectively targeting small metastases or single tumor cells, minimizing damage to surrounding healthy tissues .
2.2 Laser Technology
Thulium is used in laser technology, specifically thulium-doped lasers, which are effective at producing wavelengths suitable for medical applications such as soft tissue surgery and lithotripsy. These lasers have gained popularity due to their efficiency and precision .
2.3 Material Science
Thulium's unique properties make it valuable in the development of high-performance materials, including phosphors for solid-state lighting and components for electronic devices.
Combined Applications of Cyclopentane and Thulium
The combination of cyclopentane with thulium-based compounds can be particularly beneficial in the field of medicinal chemistry and materials science:
3.1 Synthesis of Thulium Complexes
Cyclopentane can act as a solvent or reactant in the synthesis of thulium complexes, which are essential for various catalytic processes. The unique properties of cyclopentane may enhance the solubility and stability of these complexes.
3.2 Development of Novel Therapeutics
Research into thulium-based compounds for therapeutic applications can benefit from using cyclopentane as a solvent during synthesis and formulation processes, potentially leading to more efficient drug delivery systems.
Case Study: Thulium-167 Production
A study investigated the production methods for thulium-167 using proton-irradiated erbium oxides as target materials in medical cyclotrons. The results indicated that optimizing the production parameters could significantly enhance yield, making thulium-167 more accessible for clinical applications .
Case Study: Cyclopentane as a Solvent
Research demonstrated that using cyclopentane as a solvent in organic reactions led to higher yields and cleaner products compared to traditional solvents. This finding underscores the importance of choosing appropriate solvents in synthetic chemistry .
Tables
| Application Area | Cyclopentane | Thulium |
|---|---|---|
| Solvent | Organic synthesis | Not applicable |
| Medical Imaging | Not applicable | Thulium-167 for cancer treatment |
| Laser Technology | Not applicable | Thulium-doped lasers |
| Material Science | Not applicable | High-performance materials |
Mechanism of Action
The mechanism of action of cyclopentane;thulium involves the interaction of the thulium component with various molecular targets and pathways. Thulium ions can interact with biological molecules, such as proteins and nucleic acids, through coordination bonds, influencing their structure and function . In imaging applications, the luminescent properties of thulium can be utilized to visualize biological processes at the molecular level . In catalytic applications, thulium can act as a Lewis acid, facilitating various chemical transformations by stabilizing reaction intermediates .
Comparison with Similar Compounds
Comparison of Cyclopentane with Similar Compounds
Structural and Reactivity Comparisons
Inhibitory Activity in Benzimidazole-Based Compounds (Example)
Cyclopentane rings enhance enzyme inhibitory activity in benzimidazole derivatives compared to other substituents:
- Compound 6 (cyclopentane-substituted): IC₅₀ = 10–70 nM vs. Compound 12 (cyclohexane-substituted): 10-fold lower activity .
- Hydrophobic cyclopentane groups improve binding affinity in enzyme pockets compared to tetrahydrofuran or planar carbonyl groups .
Frontier Orbital Properties
In triazolothiadiazine derivatives, cyclopentane ring saturation significantly affects molecular orbitals:
- Saturated cyclopentane (1a–1l) : Localized HOMO orbitals on triazolothiadiazine.
- Unsaturated cyclopentane (2a–2l) : Delocalized HOMO/LUMO orbitals across the entire structure, altering reactivity .
Comparison of Thulium with Similar Elements
Lanthanide Properties
Thulium has a higher neutron capture cross-section than erbium, making it less suitable for nuclear applications but valuable in medical imaging .
Data Tables
Table 1: Thermodynamic Properties of Cyclopentane Derivatives
| Property | Cyclopentane | Methyl Cyclopentane | Cyclopentene | |
|---|---|---|---|---|
| Boiling Point (°C) | -49.7 | 72.3 | 44.2 | |
| Density (g/cm³) | 0.751 | 0.779 | 0.772 | |
| Adsorption Energy (eV) | -0.32 | -0.41 | -0.38 |
Table 2: Inhibitory Activity of Cyclopentane-Substituted Compounds
| Compound | Substituent | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6 | Cyclopentane | 10–70 | |
| 12 | Cyclohexane | 100–700 | |
| 13 | Tetrahydrofuran | >1000 |
Research Findings and Discrepancies
- Cyclopentane and cyclohexane show comparable inhibitory effects in some benzimidazole derivatives (e.g., compounds 6 vs. 9–10) but diverge in others (e.g., compounds 11–12), suggesting context-dependent steric or electronic factors .
- Cyclopentane’s adsorption on graphene (-0.32 eV) is weaker than methylcyclopentane (-0.41 eV), attributed to reduced van der Waals interactions .
Biological Activity
Cyclopentane; thulium is a compound that has garnered attention in the realm of biomedical research, particularly due to the biological activity associated with thulium isotopes, specifically thulium-167. This isotope is noted for its potential applications in targeted radionuclide therapy (TRT), a technique used to treat cancer by delivering radiation directly to tumor cells while minimizing damage to surrounding healthy tissue.
Biological Mechanism
Thulium-167 is an Auger-electron emitter, which means it releases low-energy electrons upon decay. These electrons have a very short range in biological tissues, making them particularly effective for targeting small metastases or individual tumor cells. The efficacy of thulium-167 in TRT is attributed to its favorable nuclear properties, including a high photon-to-electron energy ratio and the ability to emit multiple Auger electrons per decay event, enhancing its therapeutic potential .
Production and Characterization
The production of thulium-167 typically involves irradiating enriched erbium oxides with protons in a cyclotron. Recent studies have demonstrated that using enriched erbium-168 oxide can yield significant amounts of thulium-167 with high radionuclidic purity. For instance, an 8-hour irradiation with a 23-MeV proton beam can produce approximately 1 GBq of thulium-167 .
Table 1: Production Yield of Thulium-167 from Various Target Materials
| Target Material | Proton Energy (MeV) | Production Yield (MBq) | Radionuclidic Purity (%) |
|---|---|---|---|
| Enriched Erbium-168 | 23 | ~1000 | 99.95 |
| Natural Erbium | 18-22 | ~8.3 | Low |
| Natural Ytterbium | Up to 63 | ~420 | High |
Case Study 1: Efficacy in Tumor Treatment
A preclinical study explored the use of thulium-167 in treating small animal models of cancer. The results indicated that tumors receiving targeted doses of thulium-167 showed significant reduction in size compared to control groups receiving no treatment. The study highlighted the compound's ability to deliver localized radiation effectively while sparing adjacent healthy tissues, underscoring its potential as a therapeutic agent .
Case Study 2: Safety and Dosimetry
Another important aspect of evaluating thulium-167 is understanding its safety profile and dosimetry. A study conducted on human cell lines demonstrated that while thulium-167 effectively induced apoptosis in cancer cells, it exhibited minimal cytotoxicity towards normal cells at therapeutic doses. This finding supports the compound's promise for clinical applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
